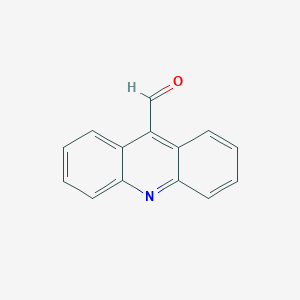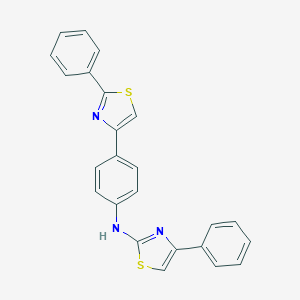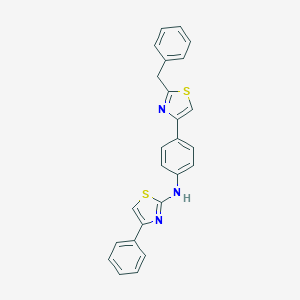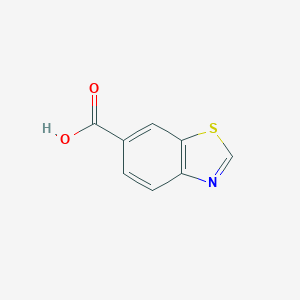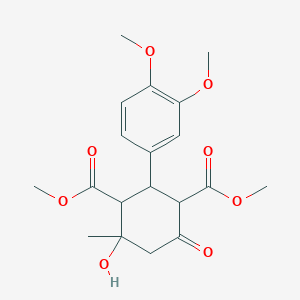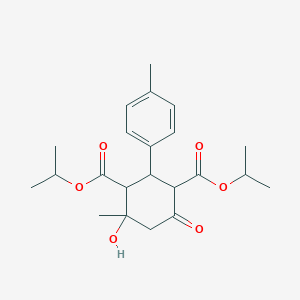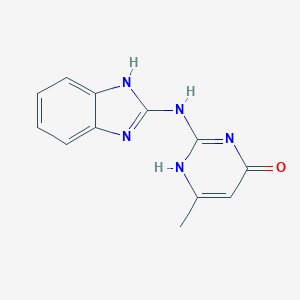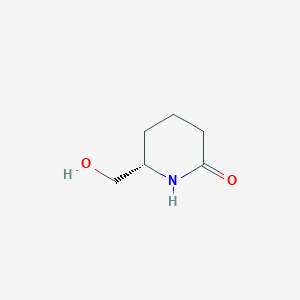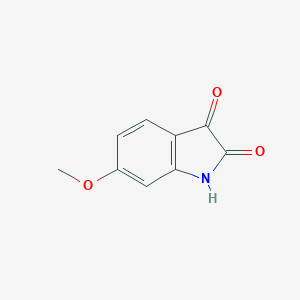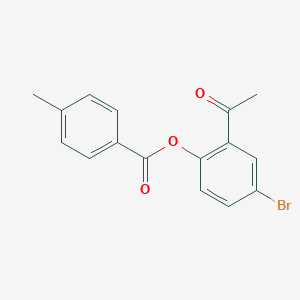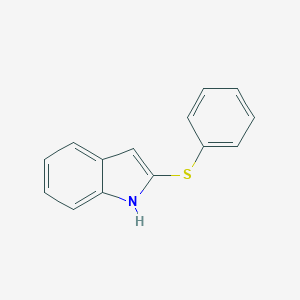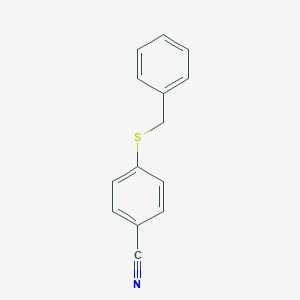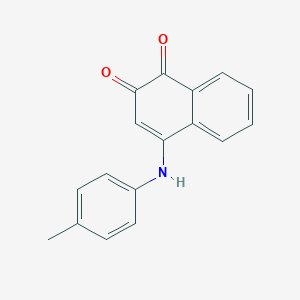
4-(4-Toluidino)-1,2-naphthalenedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Toluidino)-1,2-naphthalenedione, commonly known as TNAP, is a fluorescent dye that has gained significant attention in scientific research due to its unique properties. TNAP has been widely used in various fields, including biochemistry, biophysics, and cell biology.
作用机制
The mechanism of action of TNAP involves its ability to undergo a photo-induced electron transfer (PET) process. When excited with light, TNAP undergoes a PET process, which leads to the formation of a highly fluorescent species. The PET process is highly dependent on the local environment of the dye, such as pH, polarity, and viscosity.
生化和生理效应
TNAP has been shown to have minimal effects on biochemical and physiological processes. It has been reported to be non-toxic and non-cytotoxic to cells. In addition, TNAP has been shown to have minimal effects on enzyme activity, protein function, and membrane dynamics.
实验室实验的优点和局限性
TNAP has several advantages as a fluorescent probe. It has a high quantum yield, which makes it highly sensitive for imaging studies. TNAP is also stable under a wide range of conditions, making it suitable for long-term imaging studies. However, TNAP has some limitations, such as its limited solubility in aqueous solutions and its sensitivity to environmental factors such as pH and temperature.
未来方向
For TNAP include the development of new derivatives with improved properties and the application of TNAP in live-cell imaging studies.
合成方法
The synthesis of TNAP involves the reaction of 4-amino-1,2-naphthoquinone with p-toluidine in the presence of acetic acid and acetic anhydride. The reaction yields TNAP as a yellowish-orange powder, which is soluble in organic solvents such as ethanol and chloroform.
科学研究应用
TNAP has been widely used as a fluorescent probe to study various biological processes. It has been used to monitor the activity of enzymes such as proteases, kinases, and phosphatases. TNAP has also been used to study the dynamics of lipid membranes, protein-protein interactions, and DNA-protein interactions. In addition, TNAP has been used to label cells for imaging studies.
属性
CAS 编号 |
69085-39-8 |
|---|---|
产品名称 |
4-(4-Toluidino)-1,2-naphthalenedione |
分子式 |
C17H13NO2 |
分子量 |
263.29 g/mol |
IUPAC 名称 |
4-(4-methylanilino)naphthalene-1,2-dione |
InChI |
InChI=1S/C17H13NO2/c1-11-6-8-12(9-7-11)18-15-10-16(19)17(20)14-5-3-2-4-13(14)15/h2-10,18H,1H3 |
InChI 键 |
ICGLGYCHUQDWMB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC2=CC(=O)C(=O)C3=CC=CC=C32 |
规范 SMILES |
CC1=CC=C(C=C1)NC2=CC(=O)C(=O)C3=CC=CC=C32 |
其他 CAS 编号 |
69085-39-8 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



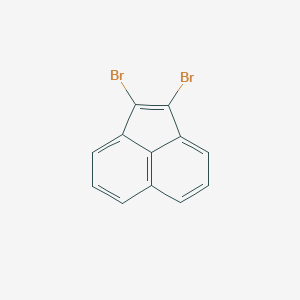
![1-[4-(3-Chloropropoxy)-2-hydroxyphenyl]-1-ethanone](/img/structure/B184196.png)
